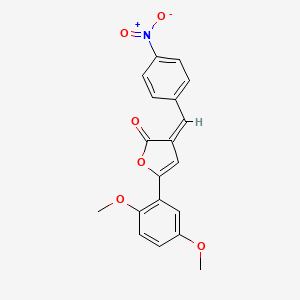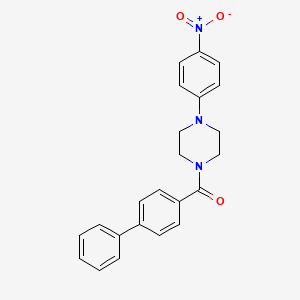![molecular formula C15H25NO B4978766 N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B4978766.png)
N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine, also known as DMBA, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. DMBA is a selective agonist of the β3-adrenergic receptor, which is involved in the regulation of energy metabolism and thermogenesis. In recent years, DMBA has been studied extensively for its potential use in the treatment of obesity, metabolic disorders, and other related conditions.
Mechanism of Action
N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine exerts its effects by selectively activating the β3-adrenergic receptor, which is primarily expressed in adipose tissue and skeletal muscle. Activation of this receptor leads to an increase in energy expenditure and thermogenesis, which can promote weight loss and improve metabolic function. Additionally, N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects
N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine has been shown to have a number of biochemical and physiological effects, including increased energy expenditure, improved glucose tolerance and insulin sensitivity, and inhibition of cancer cell growth. N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine has also been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, which can improve metabolic function.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine as a research tool is its selectivity for the β3-adrenergic receptor, which allows for specific activation of this receptor without affecting other adrenergic receptors. Additionally, N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine has been shown to be safe and well-tolerated in animal models at doses used in research studies. However, one limitation of N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Future Directions
There are a number of potential future directions for research on N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine. One area of interest is the development of novel therapeutic agents based on N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine for the treatment of obesity and metabolic disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine on energy metabolism and glucose homeostasis. Finally, studies investigating the potential anti-cancer effects of N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine and its derivatives are also warranted.
Synthesis Methods
N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine can be synthesized through a multistep process involving the reaction of 2,5-dimethylphenol with 3-bromopropylamine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is then purified through column chromatography to obtain N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine in its pure form.
Scientific Research Applications
N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine has been extensively studied for its potential applications in various fields, including obesity, metabolic disorders, and cancer research. In obesity research, N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine has been shown to increase energy expenditure and promote weight loss in animal models. In metabolic disorders, N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In cancer research, N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
N-[3-(2,5-dimethylphenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-5-9-16-10-6-11-17-15-12-13(2)7-8-14(15)3/h7-8,12,16H,4-6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCPZKZZINWZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R*,6S*)-4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B4978683.png)

![methyl 4-[4-({isopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B4978695.png)
![2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B4978703.png)

![N-{[4-(ethoxycarbonyl)-2,5-dimethyl-3-furyl]methyl}glycine](/img/structure/B4978718.png)
![2-allyl-6-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4978725.png)
![methyl 4-[5-(1-naphthylmethylene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4978738.png)
![1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene](/img/structure/B4978746.png)

![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B4978760.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4978771.png)
![2-[isopropyl(methyl)amino]ethyl 2-iodobenzoate hydrochloride](/img/structure/B4978780.png)
![2-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4978784.png)